2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11-6-12(2)21-17(20-11)24-15-4-3-5-22(10-15)16(23)13-7-14(18)9-19-8-13/h6-9,15H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYEPHJZKHGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CN=C3)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of 5-bromopyridine-3-carboxylic acid: This can be achieved through the bromination of pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 5-bromopyridine-3-carbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.
Synthesis of 1-(5-bromopyridine-3-carbonyl)piperidine: The acid chloride is reacted with piperidine to form the desired amide.
Coupling with 4,6-dimethylpyrimidine: The final step involves the coupling of the amide with 4,6-dimethylpyrimidine under basic conditions, typically using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like amines, thiols, and alkoxides
Coupling: Palladium catalysts, boronic acids, bases like K2CO3, solvents like DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine core with various functional groups that contribute to its biological properties. The presence of a brominated pyridine and a piperidine ring linked through an ether bond enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with different receptors in the body, influencing signaling pathways related to cellular processes.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that structurally related compounds exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain piperidine derivatives can inhibit tumor growth in vitro and in vivo models.
-
Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
- For instance, derivatives with similar structural motifs have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Some studies have explored the effects of pyrimidine derivatives on neuroreceptors, suggesting potential applications in treating neurological disorders. The modulation of neurotransmitter systems could lead to therapeutic benefits in conditions like anxiety and depression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine?
- Methodological Answer : The synthesis involves three critical steps:
Bromination : Introduce bromine at the 5-position of pyridine using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis .
Piperidine Coupling : React 5-bromopyridine-3-carbonyl chloride with piperidin-3-ol under nucleophilic acyl substitution conditions (e.g., DCM, triethylamine) .
Pyrimidine Functionalization : Attach the piperidine-oxy moiety to 4,6-dimethylpyrimidine via Mitsunobu reaction (using DIAD/TPP) or SNAr displacement under basic conditions (K₂CO₃/DMF) .
Key Validation : Monitor intermediates via LC-MS and confirm regioselectivity using H NMR (e.g., coupling constants for pyrimidine-proton interactions) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by AUC) .
- Spectroscopy :
- H/C NMR: Identify key signals (e.g., pyrimidine C-H at δ 8.2–8.5 ppm, piperidine methylene at δ 3.0–3.5 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
- X-ray Crystallography : Resolve stereochemistry of the piperidine ring and confirm dihedral angles between aromatic systems (if crystals are obtainable) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase activity via ADP-Glo™) vs. cell-based viability assays (MTT/CTB) to distinguish direct target effects from off-target cytotoxicity .
- Buffer Optimization : Adjust assay conditions (pH, ionic strength, ATP concentration) to mimic physiological environments, as activity may vary with cofactor availability .
- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodological Answer :
- Fragment Replacement : Systematically modify substituents:
- Replace 5-bromo with other halogens (Cl, I) or electron-withdrawing groups (CF₃) to probe electronic effects on target binding .
- Vary the piperidine-oxy linker length (C2 vs. C3) to assess conformational flexibility .
- Co-crystallization : Solve the ligand-target complex structure (e.g., with a kinase domain) to identify critical hydrogen bonds/π-π interactions .
- Free Energy Perturbation (FEP) : Perform computational simulations to predict binding affinity changes upon substituent modifications .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling or clickable probes to map direct protein targets in cell lysates .
- CRISPR Knockout : Generate isogenic cell lines lacking putative targets (e.g., EGFR, HER2) to confirm on-target effects .
- Transcriptomics : Perform RNA-seq to identify downstream pathway alterations (e.g., apoptosis, cell cycle genes) post-treatment .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility and stability profiles reported in different studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and biorelevant media (FaSSIF/FeSSIF) using nephelometry .
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Dynamic Light Scattering (DLS) : Measure aggregation propensity in aqueous buffers, which may falsely reduce apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
